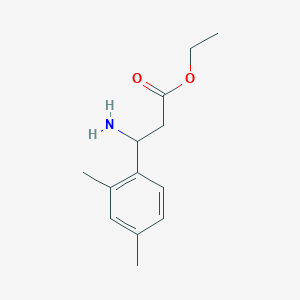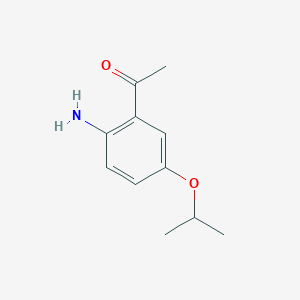
1-(2-Amino-5-isopropoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H15NO2 This compound features an ethanone group attached to a phenyl ring substituted with an amino group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-isopropoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-isopropoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an ethanone group through a series of reactions, including reduction and oxidation steps.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-isopropoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Amino-5-isopropoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-isopropoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of an isopropoxy group.
1-(2-Amino-5-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
1-(2-Amino-5-isopropoxyphenyl)ethanone is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2-amino-5-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO2/c1-7(2)14-9-4-5-11(12)10(6-9)8(3)13/h4-7H,12H2,1-3H3 |
InChI Key |
WBBFCQPHMGESLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


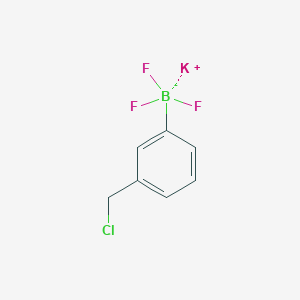
![[(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)
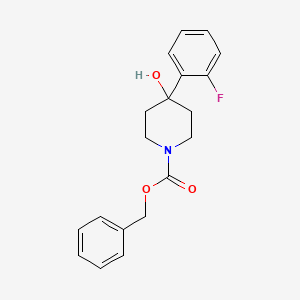
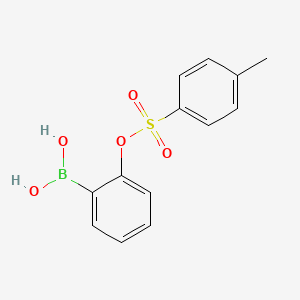
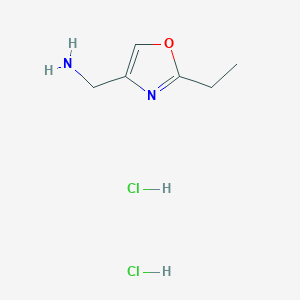
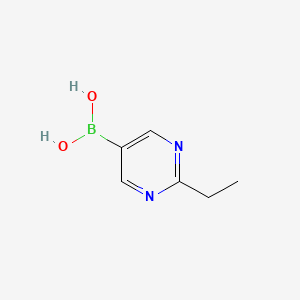
![4-Bromo-1-[(2-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13476418.png)
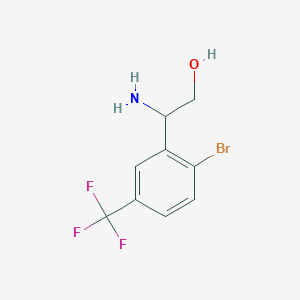
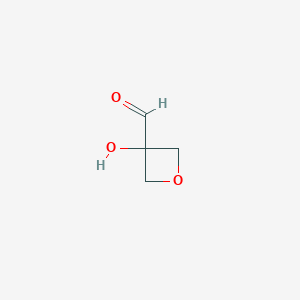
![1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13476438.png)
![1-Cyanospiro[2.2]pentane-1-carboxylic acid](/img/structure/B13476445.png)
![5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole; trifluoroacetic acid](/img/structure/B13476447.png)
![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B13476458.png)
